molecular formula C9H11NO3 B3359954 Ethyl (3-formyl-1H-pyrrol-1-yl)acetate CAS No. 88075-96-1

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate

Cat. No.: B3359954
CAS No.: 88075-96-1
M. Wt: 181.19 g/mol
InChI Key: OATFDEGYPLXUOB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-formyl-1H-pyrrol-1-yl)acetate typically involves the condensation of ethyl acetoacetate with an appropriate formylated pyrrole derivative. One common method includes the reaction of ethyl acetoacetate with 3-formylpyrrole in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (3-formyl-1H-pyrrol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3-carboxy-1H-pyrrol-1-yl)acetate
  • Ethyl (3-hydroxymethyl-1H-pyrrol-1-yl)acetate
  • Ethyl (3-methyl-1H-pyrrol-1-yl)acetate

Uniqueness

Ethyl (3-formyl-1H-pyrrol-1-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with other similar compounds .

Properties

IUPAC Name

ethyl 2-(3-formylpyrrol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)6-10-4-3-8(5-10)7-11/h3-5,7H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATFDEGYPLXUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521939
Record name Ethyl (3-formyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88075-96-1
Record name Ethyl (3-formyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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